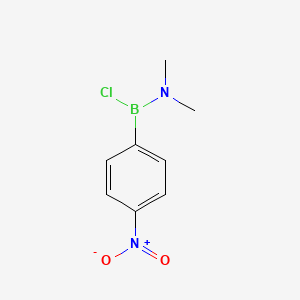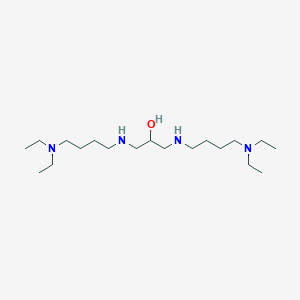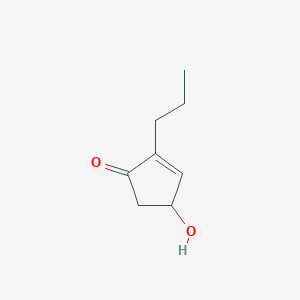![molecular formula C18H22N4O2S B14575042 2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide CAS No. 61470-01-7](/img/structure/B14575042.png)
2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a diazenyl linkage, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with a piperidine derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the diazenyl linkage can participate in redox reactions, affecting cellular processes. The piperidine ring may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with antimicrobial properties.
Azobenzene: Contains a diazenyl linkage and is used in materials science.
Piperidine derivatives: Various compounds with a piperidine ring used in medicinal chemistry.
Uniqueness
2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
61470-01-7 |
|---|---|
Molecular Formula |
C18H22N4O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-methyl-N-phenyl-5-(piperidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H22N4O2S/c1-15-10-11-17(19-21-22-12-6-3-7-13-22)14-18(15)25(23,24)20-16-8-4-2-5-9-16/h2,4-5,8-11,14,20H,3,6-7,12-13H2,1H3 |
InChI Key |
FXJDTIBMJLZWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN2CCCCC2)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14574973.png)

![1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene](/img/structure/B14574996.png)


![5-(2-Methoxyethoxy)-1-[4-(methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14575016.png)


![1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one](/img/structure/B14575033.png)


![{5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone](/img/structure/B14575049.png)
